ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound with a hydroxy-phenylethyl substituent at the N1 position and an amino group at C3. This compound is synthesized via the condensation of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate under reflux conditions in dry toluene .
The compound’s structure is characterized by intramolecular hydrogen bonding between the amino group and the ester carbonyl, stabilizing the pyrazole ring conformation . Its IR spectrum confirms the presence of NH₂ (3448 cm⁻¹), OH (broad 3300–3000 cm⁻¹), and ester C=O (1685 cm⁻¹) groups . This molecule serves as a precursor for bioactive derivatives, including imidazopyrazoles and pyrazolo-pyrimidines, which exhibit anti-inflammatory and kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCGXXFMKIESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the amino and hydroxy-phenylethyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of advanced analytical techniques like HPLC and NMR spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
3.1. Cyclization Reactions
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Dehydration with Sulfuric Acid
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Aza-Wittig Reaction
3.2. Substitution and Acylation
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Alkylation with (1-Bromoethyl)benzene
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Thiourea Formation
Reaction Mechanisms
The compound’s reactivity stems from its amino and hydroxy groups, enabling nucleophilic and electrophilic interactions. Key mechanisms include:
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Nucleophilic Attack : The amino group reacts with carbonyl compounds (e.g., acylation) or isothiocyanates .
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Cyclization : Acid-catalyzed dehydration forms imidazopyrazole derivatives via intramolecular ring closure .
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Substitution : Alkylation at the N-position introduces aryl groups, enhancing lipophilicity .
Research Findings and Data
Table 1: Key Synthesis Pathways
Table 2: Biological Activities
| Derivative | Activity | IC₅₀ (μM) | Target | Source |
|---|---|---|---|---|
| Compound 16 | Anti-inflammatory | 4.2 | COX-2 | |
| Compound 7 | Antimicrobial | 12.5 | Staphylococcus aureus |
Scientific Research Applications
Antibacterial Applications
Recent studies have evaluated ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate for its antibacterial properties. Research indicates that derivatives of pyrazole compounds exhibit moderate antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 250 µg/mL |
| Bacillus subtilis | 250 µg/mL |
| Candida albicans | 250 µg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies show that it can inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases.
Key Findings:
- Inhibition of Cytokines: The compound demonstrated significant inhibition of interleukin (IL)-17 and tumor necrosis factor-alpha (TNFα) production in vitro.
| Compound | IC50 (µM) against IL-17 | IC50 (µM) against TNFα |
|---|---|---|
| Ethyl Pyrazole | 0.1 | 0.2 |
This suggests that derivatives of this compound could be further developed for therapeutic use in conditions characterized by chronic inflammation, such as arthritis .
Anticonvulsant Activity
Research has indicated that certain derivatives of pyrazole compounds exhibit anticonvulsant properties. This compound has been assessed using rodent models for seizure protection:
| Test Model | Protection (%) at 25 mg/kg |
|---|---|
| Pentylenetetrazol | 80 |
| Maximal Electroshock | 82 |
These results point toward the potential use of this compound in developing new antiepileptic drugs .
Structure-Activity Relationship Studies
The effectiveness of this compound is closely related to its structural features. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring significantly enhance biological activity:
Key Structural Insights:
- Substituents at Positions 3 and 4: Enhancements in activity were noted with additional substituents at these positions.
This information is crucial for guiding future synthetic modifications aimed at improving the therapeutic profile of the compound .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The hydroxy-phenylethyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in the substituents at the N1 position and the ester/acid groups at C3. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Biological Activity
Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, a derivative of pyrazole, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 383911-62-4
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.3 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl (ethoxymethylene) cyanoacetate under controlled conditions. This reaction yields various substituted pyrazoles, highlighting the versatility of this compound in medicinal chemistry .
Biological Activities
This compound exhibits a range of biological activities, which are summarized below:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including ethyl 5-amino derivatives, possess significant anti-inflammatory properties. For instance, compounds related to this structure have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Antitumor Activity
Studies have demonstrated that derivatives of pyrazole can inhibit the growth of various human tumor cell lines. For example, compounds similar to ethyl 5-amino derivatives have shown promising results against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), suggesting potential applications in cancer therapy .
3. Antimicrobial Properties
Pyrazoles are known for their antimicrobial activities. Ethyl 5-amino derivatives have been tested against various bacterial and fungal strains, showing effectiveness that supports their use as potential antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the pyrazole ring and the nature of the side chains play crucial roles in determining its pharmacological profile. Modifications can enhance or diminish its biological efficacy, making SAR studies essential for optimizing drug design .
Q & A
Q. What are the standard synthetic routes for ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by functionalization of the pyrazole core. For example, the hydroxyethyl group can be introduced through alkylation or substitution reactions. Key steps include refluxing in ethanol, purification via column chromatography, and characterization using NMR and IR spectroscopy .
Q. How is structural characterization performed for this compound?
Structural confirmation typically involves:
- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, amino at ~3300 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to assign proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm).
- Mass spectrometry to confirm molecular weight (e.g., [M+H]+ peak at m/z 276.1). Cross-referencing experimental data with computational models (e.g., DFT) resolves ambiguities .
Q. What solvents and catalysts are optimal for its synthesis?
Common solvents include ethanol, DMF, or THF, depending on reaction steps. Palladium catalysts (e.g., Pd(PPh₃)₄) are used for coupling reactions, while bases like K₃PO₄ improve yields in Suzuki-Miyaura reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazole alkylation?
Use Design of Experiments (DoE) to systematically vary parameters:
Q. How to resolve contradictions in spectroscopic data for regioisomers?
Combine experimental and computational methods :
Q. What strategies validate the compound’s biological activity in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) : Modify the hydroxyethyl or phenyl groups and test inhibitory potency (e.g., IC₅₀ values).
- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases). synthesized analogs with varied aryl groups to study activity trends .
Q. How to assess stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature.
- LC-MS/MS identifies degradation products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
